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Compound of Interest

Compound Name: 2-(4-propylphenyl)acetic Acid

Cat. No.: B1587618

2-(4-propylphenyl)acetic acid belongs to the arylalkanoic acid class of molecules, a chemical
family that includes many widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Its structure, featuring a propyl-substituted aromatic ring linked to a carboxylic acid moiety,
provides a crucial balance between lipophilicity and polarity. This configuration is fundamental
to its interaction with biological targets and makes it a valuable scaffold in medicinal chemistry.
[2] While not an active pharmaceutical ingredient (API) in its own right, its structural similarity to
drugs like Ibuprofen makes it a significant compound for study, either as a synthetic
intermediate, a reference standard for impurities, or a foundational structure for the
development of novel anti-inflammatory agents.[2][3]

This guide offers a comprehensive examination of the core physicochemical properties of 2-(4-
propylphenyl)acetic acid. By elucidating its chemical identity, spectroscopic profile, and
analytical characterization methodologies, we provide an essential resource for professionals
engaged in drug discovery, process development, and quality control.

Chemical Identity and Core Physicochemical
Characteristics

The fundamental identity of a compound is established by its unique identifiers and core
physical properties. These data points are critical for everything from regulatory documentation
to the design of downstream synthetic or analytical protocols.

Table 1: Key Identifiers and Properties of 2-(4-propylphenyl)acetic acid
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Property Value Source
IUPAC Name 2-(4-propylphenyl)acetic acid
CAS Number 26114-12-5 [4][5]
Molecular Formula C11H1402 [41[6]
Molecular Weight 178.23 g/mol [41[6]
Appearance White to off-white or yellow 5]

solid
Boiling Point 304.0 £ 11.0 °C (Predicted) [415]
Density 1.072 + 0.06 g/cm3 (Predicted) [4115]
pKa 4.39 + 0.10 (Predicted) [4][5]

Room Temperature, Sealed in
Storage B [4][5]
Dry Conditions

The predicted pKa of approximately 4.39 is characteristic of a carboxylic acid attached to an
alkylphenyl group, indicating it will exist predominantly in its deprotonated, carboxylate form at
physiological pH.[4][5] The propyl group enhances the molecule's lipophilicity, a key factor
influencing its solubility and potential for membrane permeability, which are critical parameters
in drug development.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. The
following sections detail the expected spectral characteristics of 2-(4-propylphenyl)acetic
acid.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the hydrogen environments within the
molecule. Based on published data for 2-(4-propylphenyl)acetic acid in CDCls, the following
signals are anticipated:[5]
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e 0 7.24-7.13 (m, 4H): This multiplet corresponds to the four protons on the disubstituted
aromatic ring. The overlapping signals suggest a typical AA'BB' system for a 1,4-substituted
benzene ring.

e 0 3.16 (s, 2H): A singlet integrating to two protons, representing the methylene (-CHz-) group
of the acetic acid side chain.

e 0258 (t, J=7.3 Hz, 2H): Atriplet corresponding to the benzylic methylene (-CHz-) protons
of the propyl group, coupled to the adjacent methylene group.

e 01.70-1.58 (m, 2H): A multiplet (sextet) for the central methylene (-CH2-) protons of the
propyl group, coupled to the two adjacent methyl and methylene groups.

e 00.95(t, J = 7.3 Hz, 3H): Atriplet representing the terminal methyl (-CHs) protons of the
propyl group, coupled to the adjacent methylene group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 2-(4-
propylphenyl)acetic acid, the key characteristic absorption bands would be:

e ~2500-3300 cm™1 (broad): A very broad O-H stretching band, characteristic of the hydrogen-
bonded carboxylic acid dimer.

e ~1700 cm™1 (strong): A strong C=0 stretching absorption from the carbonyl group of the
carboxylic acid.

e ~2960-2850 cm~1: C(sp3)-H stretching absorptions from the aliphatic propyl and acetic acid
methylene groups.

e ~1610 and ~1510 cm~1: C=C stretching absorptions within the aromatic ring.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) would reveal the molecular weight and
fragmentation patterns, which are crucial for confirming the structure.
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e Molecular lon (M*): An expected peak at m/z = 178, corresponding to the molecular weight
of the compound.

o Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-
COOH, 45 Da) to give a fragment at m/z = 133. Another significant fragmentation pathway is
the benzylic cleavage to lose an ethyl group from the propyl chain, leading to a stable
benzylic cation.

Analytical Methodologies and Protocols

For researchers in a drug development setting, robust analytical methods are essential for
quality control, stability testing, and impurity profiling. The following protocols describe
standard, self-validating systems for the analysis of 2-(4-propylphenyl)acetic acid.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the industry-
standard method for assessing the purity of non-polar to moderately polar organic molecules.
The C18 stationary phase provides a non-polar environment, and elution is achieved with a
polar mobile phase. The aromatic ring in 2-(4-propylphenyl)acetic acid provides a strong
chromophore for UV detection, making this technique highly suitable and sensitive.

Step-by-Step Methodology:

o Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 25 mM
Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) in a 38:62 (v/v) ratio.[7] Degas
the mobile phase using sonication or vacuum filtration.

o Standard Preparation: Accurately weigh approximately 10 mg of 2-(4-propylphenyl)acetic
acid reference standard and dissolve it in the mobile phase to a final volume of 10.0 mL to
create a 1 mg/mL stock solution. Further dilute as necessary for calibration.

o Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the
standard using the mobile phase as the diluent.

o Chromatographic Conditions:
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o Column: C18, 150 mm x 4.6 mm, 5 yum particle size.
o Flow Rate: 1.2 mL/min.[7]

o Column Temperature: 80 °C (elevated temperature can improve peak shape and reduce
analysis time).[7]

o Detection: UV at 220 nm.[7]
o Injection Volume: 10 pL.

e Analysis: Inject the standard and sample solutions. The purity of the sample is determined by
comparing the area of the main peak to the total area of all peaks in the chromatogram (Area
Percent method).
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Caption: Workflow for purity analysis via HPLC.

Protocol: Assay Determination by Acid-Base Titration

Causality: Titration is a classic, robust quantitative method for determining the concentration of
an acidic or basic substance. By reacting the carboxylic acid of 2-(4-propylphenyl)acetic acid

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1587618?utm_src=pdf-body-img
https://www.benchchem.com/product/b1587618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

with a strong base of known concentration (e.g., NaOH), the exact amount of the analyte can
be determined based on the stoichiometry of the neutralization reaction.

Step-by-Step Methodology:

Reagent Preparation:
o Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

o Select a suitable solvent system capable of dissolving the organic acid, such as a 1:1
mixture of ethanol and water.[8]

o Sample Preparation: Accurately weigh approximately 150-200 mg of 2-(4-
propylphenyl)acetic acid into a 250 mL Erlenmeyer flask.

» Dissolution: Add approximately 50 mL of the ethanol/water solvent system to the flask and
swirl until the sample is completely dissolved.

o Titration:

o Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should
remain colorless.

o Titrate the solution with the standardized 0.1 M NaOH from a burette, swirling the flask
continuously.

o The endpoint is reached when the solution turns a faint, persistent pink color. Record the
volume of NaOH added.

o Calculation:

(¢]

Calculate the moles of NaOH used (Moles = Molarity x Volume in Liters).

[¢]

Since the reaction is 1:1, the moles of 2-(4-propylphenyl)acetic acid are equal to the
moles of NaOH.

[¢]

Calculate the mass of the analyte (Mass = Moles x Molecular Weight of 178.23 g/mol ).
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o Determine the assay: Assay (%) = (Calculated Mass / Initial Weighed Mass) x 100.
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Caption: Workflow for assay determination via titration.

Synthesis, Reactivity, and Applications

2-(4-propylphenyl)acetic acid is structurally related to 2-(4-alkylphenyl)propionic acids, a
class of compounds often synthesized via a Friedel-Crafts reaction between an alkylbenzene
and a propionylating agent, followed by further modifications.[9] The carboxylic acid group is
the primary site of reactivity, readily undergoing esterification or amidation reactions. This
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reactivity is particularly relevant in drug development for the creation of prodrugs, which can
improve solubility or modify pharmacokinetic profiles.[2]

Its primary applications in research and development include:

o Scaffold for NSAID Development: It serves as a core structure for designing novel NSAID
analogs with potentially improved selectivity for COX enzymes or better side-effect profiles.
[2][10]

e Pharmaceutical Intermediate: It can be used as a key building block in the multi-step
synthesis of more complex APIs.[2]

o Reference Standard: It is utilized as a certified reference material for the identification and
quantification of impurities in the production of related APIs like Ibuprofen.[3][11]

Safety and Handling

According to available safety data, 2-(4-propylphenyl)acetic acid is classified as an irritant.[4]

[5]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).[5]

o Storage: The compound should be stored at room temperature in a tightly sealed container
in a dry, well-ventilated area.[4][5]

Conclusion

2-(4-propylphenyl)acetic acid is a well-defined organic molecule whose physicochemical
properties make it a compound of significant interest to the pharmaceutical and chemical
industries. Its defined spectroscopic signature allows for unambiguous identification, while its
acidic nature lends itself to straightforward quantification by classical and modern analytical
techniques. Understanding these core properties—from its molecular weight and pKa to its
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analytical behavior in HPLC and titration—is fundamental for any scientist utilizing this

compound as a synthetic building block, a reference material, or a scaffold for future drug

discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A
Review — Oriental Journal of Chemistry [orientjchem.org]

2. bocsci.com [bocsci.com]

3. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [Igcstandards.com]
4. chembk.com [chembk.com]

5. 4-Propylphenylacetic acid | 26114-12-5 [chemicalbook.com]

6. 2-(4-propylphenyl)acetic acid [chemicalbook.com]

7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as
an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-
Base Titration [article.sapub.org]

9. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google
Patents [patents.google.com]

10. benchchem.com [benchchem.com]
11. 2-(4-n-Propylphenyl)propionic Acid | CAS No: 3585-47-5 [aquigenbio.com]

To cite this document: BenchChem. [Introduction: Situating 2-(4-propylphenyl)acetic acid in
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587618#physicochemical-properties-of-2-4-
propylphenyl-acetic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1587618?utm_src=pdf-custom-synthesis
http://www.orientjchem.org/vol32no4/recent-advancements-and-biological-activities-of-aryl-propionic-acid-derivatives-a-review/
http://www.orientjchem.org/vol32no4/recent-advancements-and-biological-activities-of-aryl-propionic-acid-derivatives-a-review/
https://www.bocsci.com/product/2-4-propylphenyl-propanoic-acid-cas-3585-47-5-112132.html
https://www.lgcstandards.com/LT/en/2-4-n-Propylphenyl-propanoic-Acid/p/MM0002.20
https://www.chembk.com/en/chem/(4-PROPYL-PHENYL)-ACETIC%20ACID
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9158184.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31646842.aspx
https://pubmed.ncbi.nlm.nih.gov/19307077/
https://pubmed.ncbi.nlm.nih.gov/19307077/
https://pubmed.ncbi.nlm.nih.gov/19307077/
http://article.sapub.org/10.5923.j.jlce.20210901.03.html
http://article.sapub.org/10.5923.j.jlce.20210901.03.html
https://patents.google.com/patent/CN102199085A/en
https://patents.google.com/patent/CN102199085A/en
https://www.benchchem.com/pdf/S_2_4_Methylphenyl_propionic_Acid_A_Review_of_Its_Potential_Therapeutic_Applications.pdf
https://aquigenbio.com/product/2-4-n-propylphenylpropionic-acid/
https://www.benchchem.com/product/b1587618#physicochemical-properties-of-2-4-propylphenyl-acetic-acid
https://www.benchchem.com/product/b1587618#physicochemical-properties-of-2-4-propylphenyl-acetic-acid
https://www.benchchem.com/product/b1587618#physicochemical-properties-of-2-4-propylphenyl-acetic-acid
https://www.benchchem.com/product/b1587618#physicochemical-properties-of-2-4-propylphenyl-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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